molecular formula C10H19NO2 B3034713 Bis-(2-allyloxy-ethyl)-amine CAS No. 210639-26-2

Bis-(2-allyloxy-ethyl)-amine

Cat. No.: B3034713
CAS No.: 210639-26-2
M. Wt: 185.26 g/mol
InChI Key: UCADRVJHSQKOAU-UHFFFAOYSA-N
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Description

Bis-(2-allyloxy-ethyl)-amine is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalyst in Atom Transfer Radical Polymerization

Inoue & Matyjaszewski (2004) investigated amine-based copper complex catalysts, including bis[2-(2-pyridyl)ethyl]amine derivatives, for atom transfer radical polymerization (ATRP). They explored the effect of steric hindrance on the performance of these catalysts, noting that bulkiness around the metal center influences the ATRP equilibrium significantly (Inoue & Matyjaszewski, 2004).

Functional Group Tolerance in Catalysis

Trovitch, Lobkovsky, Bill, & Chirik (2008) studied bis(imino)pyridine iron-catalyzed olefin hydrogenation, highlighting the role of allyl amines, which include bis[2-(2-pyridyl)ethyl]amine derivatives, in enhancing turnover frequencies due to their steric protection of the nitrogen donor (Trovitch et al., 2008).

Binding and Complexation Studies

Gebbink, Bosman, Feiters, Meijer, & Nolte (1999) prepared bis[2-(2-pyridyl)ethyl]amine derivatives and studied their complexations with various metal ions, including CuI, demonstrating their ability to bind oxygen (Gebbink et al., 1999).

Application in Polymer Synthesis

Nie & Bowman (2002) synthesized N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, a polymerizable amine coinitiator that can be used in dental resin mixtures. This innovation suggests the potential of bis(2-allyloxy-ethyl)-amine derivatives in polymerization applications, specifically in dental materials (Nie & Bowman, 2002).

In Photopolymerization

Catel, Fischer, Fässler, & Moszner (2016) used bis[2-(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl]amine derivatives in the photopolymerization of vinylcyclopropanes. This study showcases the use of bis(2-allyloxy-ethyl)-amine derivatives as efficient photoinitiators in the polymerization process (Catel et al., 2016).

In Metal Complex Formation and Reactivity

Itoh, Bandoh, Nakagawa, Nagatomo, Kitagawa, Karlin, & Fukuzumi (2001) discussed the formation and reactivity of bis(μ-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands. This research highlights the reactivity and stability of these complexes, indicating potential applications in catalysis and material science (Itoh et al., 2001).

Biochemical Analysis

Biochemical Properties

Bis-(2-allyloxy-ethyl)-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to react with cobaloxime (I), leading to the formation of (tetrahydro-3-furanyl)methylcobaloximes through an electron transfer process . This interaction involves the rupture of a halide ion to form an organic radical, followed by ring closure and radical coupling . Such interactions highlight the compound’s potential in facilitating complex biochemical reactions.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic activities and gene regulation . These effects underscore the compound’s potential in modulating cellular behavior and its relevance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s reaction with cobaloxime (I) results in the formation of radical anions, which subsequently lead to the creation of (tetrahydro-3-furanyl)methyl radicals . These radicals play a crucial role in the compound’s biochemical activity, influencing various molecular processes and pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the photolysis of the resulting organo-cobaloximes can be analyzed under both aerobic and anaerobic conditions . Understanding these temporal effects is essential for optimizing the compound’s use in biochemical experiments and ensuring accurate results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is crucial to determine the threshold levels and safe dosage ranges to avoid potential toxicity . Such studies are vital for assessing the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and its ability to reach target sites within the cell.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

2-prop-2-enoxy-N-(2-prop-2-enoxyethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-7-12-9-5-11-6-10-13-8-4-2/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCADRVJHSQKOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCNCCOCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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